2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-chloro-4-methoxyaniline with 2-bromo-3-methylpyridine in the presence of a base can lead to the formation of the desired imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. Techniques such as high-throughput screening and continuous flow chemistry can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the existing functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the structure .
Scientific Research Applications
2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
- 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
- 2-(3-Chloro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
What sets 2-(3-Chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine apart is the specific combination of substituents on the phenyl ring and the imidazo[1,2-a]pyridine core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13ClN2O |
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Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13ClN2O/c1-10-4-3-7-18-9-13(17-15(10)18)11-5-6-14(19-2)12(16)8-11/h3-9H,1-2H3 |
InChI Key |
CTXXKPDXWVCUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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